N-(2,4-dimethoxyphenyl)-3-[(2-methylpropanoyl)amino]benzamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3-(isobutyrylamino)benzamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-(isobutyrylamino)benzamide typically involves the reaction of 2,4-dimethoxyaniline with isobutyryl chloride to form an intermediate, which is then reacted with 3-aminobenzamide. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-(isobutyrylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide and aromatic positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-(isobutyrylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(isobutyrylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)benzamide: Shares a similar core structure but lacks the isobutyrylamino group.
2,4-Dimethoxybenzylamine: Contains the 2,4-dimethoxyphenyl moiety but differs in its functional groups.
Uniqueness
N-(2,4-dimethoxyphenyl)-3-(isobutyrylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C19H22N2O4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)18(22)20-14-7-5-6-13(10-14)19(23)21-16-9-8-15(24-3)11-17(16)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
InChI Key |
YWJIRGOPOQXONG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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